5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Description
5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position, an ethyl (-CH₂CH₃) substituent at the 1-position, and a chlorine atom at the 5-position. The pyrazole core and its substituents confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing -CF₃ group . Such compounds are pivotal intermediates in medicinal chemistry, particularly for developing antimicrobial and enzyme-targeting agents .
Properties
Molecular Formula |
C6H7ClF3N3 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
5-chloro-1-ethyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H7ClF3N3/c1-2-13-5(7)3(11)4(12-13)6(8,9)10/h2,11H2,1H3 |
InChI Key |
UMPPUNAWPVEADV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine are contextualized below against related pyrazole derivatives. Key differences in substituents, synthesis, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity
- The ethyl group at the 1-position in the target compound may confer better metabolic stability compared to smaller alkyl groups (e.g., methyl in ). Larger substituents like benzyl (e.g., ) enhance target binding but reduce solubility.
- The trifluoromethyl group at the 3-position is a consistent feature across analogs, contributing to electron-deficient aromatic systems that resist oxidative degradation .
Synthetic Efficiency Palladium-catalyzed cross-coupling (e.g., ) and HATU-mediated amidation (e.g., ) achieve moderate-to-high yields (33–96%).
Applications
- Antimicrobial Activity : Pyrazole-1,2,3-triazole hybrids derived from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibit antimycobacterial activity with low cytotoxicity .
- Enzyme Inhibition : Benzyl-substituted analogs (e.g., ) demonstrate potent inhibition of GLUT1, a glucose transporter implicated in cancer metabolism.
Table 2: Physicochemical Data
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